3-Methylbenzyl Isothiocyanate: A Technical Guide for Advanced Research
3-Methylbenzyl Isothiocyanate: A Technical Guide for Advanced Research
Introduction
3-Methylbenzyl isothiocyanate (3-MBITC) is an aromatic isothiocyanate, a class of organosulfur compounds characterized by the functional group -N=C=S. Isothiocyanates are of significant interest to the scientific community, particularly in drug discovery and medicinal chemistry, due to their wide range of biological activities.[1] These compounds are often derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables.[2] The benzyl scaffold of 3-MBITC, combined with the reactive isothiocyanate moiety, makes it a valuable synthon and a compound of interest for investigating structure-activity relationships.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations for 3-Methylbenzyl isothiocyanate. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its application in a laboratory setting.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of 3-MBITC is critical for its effective handling, storage, and application in experimental design. The compound is a liquid at room temperature with a characteristic pungent odor, typical of isothiocyanates.
| Property | Value | Unit | Source / Reference |
| CAS Number | 3696-66-0 | - | [3] |
| Molecular Formula | C₉H₉NS | - | [3] |
| Molecular Weight | 163.24 | g/mol | [3] |
| Physical Form | Liquid | - | Thermo Fisher Scientific |
| Color | Brown | - | Thermo Fisher Scientific |
| Density | 1.09 | g/mL | Thermo Fisher Scientific |
| Boiling Point | 127 (at 2 mmHg) | °C | Thermo Fisher Scientific |
| Octanol/Water Partition Coefficient (logP) | 2.598 | - | Cheméo (Calculated)[3] |
| Water Solubility (logS) | -3.18 | mol/L | Cheméo (Calculated)[3] |
Note: Some properties are derived from computational models (Joback and Crippen methods) and should be considered estimates.
Synthesis and Mechanistic Insights
The most common and reliable method for synthesizing arylalkyl isothiocyanates like 3-MBITC is the reaction of the corresponding primary amine with carbon disulfide, followed by desulfurization of the resulting dithiocarbamate salt.[4] This two-step, one-pot synthesis is efficient and utilizes readily available starting materials.
Causality of Experimental Choices: The reaction is initiated by the nucleophilic attack of the primary amine (3-methylbenzylamine) on the electrophilic carbon of carbon disulfide. A base, such as triethylamine or an inorganic base, is used to deprotonate the nitrogen of the resulting dithiocarbamic acid, forming a stable dithiocarbamate salt.[5] This salt is then treated with a desulfurizing agent. Various reagents can be employed for this step, including tosyl chloride, propane phosphonic acid anhydride (T3P®), or even oxidizing agents, which facilitate the elimination of a sulfur-containing byproduct to yield the final isothiocyanate.[4][6]
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the synthesis of 3-MBITC.
Spectroscopic Characterization
Structural elucidation and purity assessment of 3-MBITC rely on standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The most prominent and diagnostic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This peak is typically observed in the range of 2000-2200 cm⁻¹. Additional expected signals include C-H stretching from the aromatic ring and the methyl/methylene groups around 2900-3100 cm⁻¹, and C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Based on the structure of 3-MBITC and data for analogous compounds like benzyl isothiocyanate, the following proton signals are expected (in CDCl₃):
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-7.4 ppm. The meta-substitution pattern will lead to distinct signals for the four protons on the benzene ring.
-
Benzylic Protons (-CH₂-): A singlet at approximately δ 4.7 ppm. This signal is deshielded due to the adjacent aromatic ring and the electronegative nitrogen atom.
-
Methyl Protons (-CH₃): A singlet around δ 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.
¹³C NMR: The carbon spectrum provides key structural information. Expected chemical shifts are:
-
Isothiocyanate Carbon (-N=C=S): This carbon typically appears around δ 130-140 ppm. However, a crucial consideration for isothiocyanates is the phenomenon of "near-silence" or extreme broadening of the isothiocyanate carbon signal.[7] This is due to the structural flexibility and dynamics of the -NCS group, which can lead to a very broad or even undetectable signal in a standard ¹³C NMR spectrum.[7]
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm. The carbon attached to the methyl group (C3) and the carbon attached to the benzyl group (C1) will have distinct shifts from the other four aromatic carbons.
-
Benzylic Carbon (-CH₂-): A signal around δ 48-50 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 21 ppm.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, 3-MBITC is expected to show a molecular ion peak [M]⁺ at m/z = 163. The most prominent fragment would likely be the tropylium-like ion resulting from the loss of the isothiocyanate group, appearing at m/z = 105 (C₈H₉⁺).
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-MBITC is dominated by the reactivity of the isothiocyanate functional group. The central carbon atom of the -N=C=S moiety is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Caption: Electrophilic nature of the isothiocyanate carbon.
This reactivity is the basis for its primary biological mechanism of action, which involves the covalent modification of sulfhydryl groups (-SH) in proteins, such as cysteine residues.[8] In synthetic organic chemistry, this electrophilicity is exploited for the creation of various heterocyclic compounds and thiourea derivatives, which are themselves important scaffolds in drug discovery.
Biological Activity and Therapeutic Potential
Arylalkyl isothiocyanates, including the parent compound benzyl isothiocyanate, are known to possess a variety of biological activities, including antimicrobial and anti-cancer properties.[1][8]
Antimicrobial Activity: Benzyl isothiocyanate has demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative species.[8][9] Its mechanism is believed to involve disruption of cellular functions through the covalent modification of essential enzymes and proteins.
Anti-Cancer Activity: The anti-cancer effects of isothiocyanates are a major area of research. Studies on benzyl isothiocyanate have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[8] One of the key mechanisms is its interaction with the epigenome. Benzyl isothiocyanates can modulate the activity of histone acetyltransferases and deacetylases (HDACs), leading to changes in chromatin structure and gene expression that can suppress cancer progression.
Caption: Simplified pathway of HDAC inhibition by benzyl isothiocyanates.
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work.
Protocol 6.1: Synthesis of 3-Methylbenzyl Isothiocyanate
Self-Validation: The progress of this reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the amine and the appearance of a new, less polar product. The final product's identity should be confirmed by spectroscopic methods (IR, NMR) as described in Section 3.
Methodology:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0-5 °C in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of the dithiocarbamate salt may result in a thicker slurry.
-
Desulfurization: Cool the reaction mixture back to 0-5 °C. Add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.05 eq) in the same solvent dropwise.
-
Reaction Completion: Stir the reaction at room temperature for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the intermediate.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 6.2: Reaction with a Primary Amine to Form a Thiourea Derivative
Self-Validation: The disappearance of the characteristic isothiocyanate peak (~2100 cm⁻¹) in the IR spectrum of the reaction mixture confirms the consumption of the starting material.
Methodology:
-
Setup: Dissolve 3-Methylbenzyl isothiocyanate (1.0 eq) in a suitable solvent such as THF or acetonitrile in a round-bottom flask.
-
Addition: Add a primary amine (e.g., benzylamine, 1.0 eq) to the solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Isolation: The thiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization.
Safety and Handling
Trustworthiness: This safety information is synthesized from authoritative Safety Data Sheets (SDS) for structurally similar and functionally identical isothiocyanates.[9]
3-Methylbenzyl isothiocyanate should be handled with care in a well-ventilated chemical fume hood. It is classified as harmful and an irritant.
-
Exposure Controls:
-
Engineering Controls: Always use this compound within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid skin contact.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
-
Hazards:
-
Inhalation: Harmful if inhaled. May cause respiratory irritation and sensitization.
-
Skin Contact: Harmful in contact with skin. Causes skin irritation and may cause an allergic skin reaction.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
-
-
Storage and Incompatibilities:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong bases, alcohols, and amines (unless intended for reaction).
-
References
-
Bulgarian Chemical Communications. (n.d.). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl isothiocyanate (CAS 3696-66-0). Retrieved from [Link]
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Dolman, S. J., & Wong, R. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates. Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
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INTERFACE, C. B. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 79-97. Available at: [Link]
-
Koutras, A., et al. (2021). Benzyl and phenethyl isothiocyanates as promising epigenetic drug compounds by modulating histone acetylation and methylation marks in malignant melanoma. Cancer Chemotherapy and Pharmacology, 88(1), 139-149. Available at: [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). 1-(ISOTHIOCYANATOMETHYL)-3-METHYLBENZENE | CAS 3696-66-0. Retrieved from [Link]
-
MDPI. (2022). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods, 11(15), 2284. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Retrieved from [Link]
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NIST. (n.d.). 3-Methylbenzyl isothiocyanate. Retrieved from [Link]
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PubChem. (n.d.). Benzyl isothiocyanate. Retrieved from [Link]
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PubMed. (2025). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology, 15, 1683203. Available at: [Link]
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ResearchGate. (n.d.). Antimicrobial Efficacy of Benzyl Isothiocyanate. Retrieved from [Link]
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Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3439-3446. Available at: [Link]
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Vermeulen, M. (2004). Isothiocyanates from Cruciferous Vegetables: Kinetics, Biomarkers and Effects. Wageningen University. Available at: [Link]
-
Zhang, Y., et al. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4349-4357. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl isothiocyanate (CAS 3696-66-0). Retrieved from [Link]
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